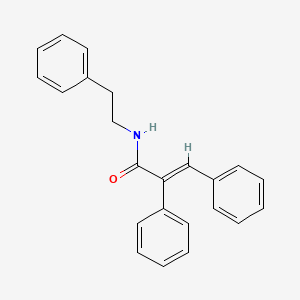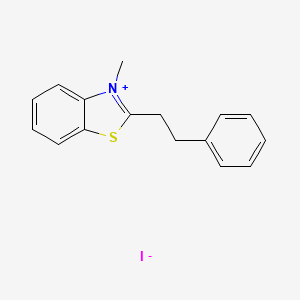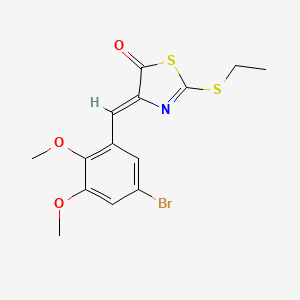
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BDMT, is a thiazole derivative that has been studied for its potential therapeutic applications. BDMT has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. In
作用機序
The exact mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition may lead to DNA damage and cell death, which could explain the antitumor activity of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of activity against a variety of microorganisms. Additionally, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its relatively complex synthesis method, which may make it more difficult to produce in large quantities.
将来の方向性
There are a number of potential future directions for research on 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential as an antitumor agent. Finally, more research is needed to explore the safety and efficacy of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in animal and human studies.
合成法
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethylthioacetic acid to form 4-(5-bromo-2,3-dimethoxybenzylidene)thiazolidin-2-one. This intermediate compound is then treated with iodine in the presence of a base to form 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
科学的研究の応用
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in a variety of fields. In particular, it has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been investigated for its potential antitumor activity, with some studies suggesting that it may have the ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
(4Z)-4-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)6-8-5-9(15)7-11(18-2)12(8)19-3/h5-7H,4H2,1-3H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVWLKLXQKFGB-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC(=C2)Br)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC(=C2)Br)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

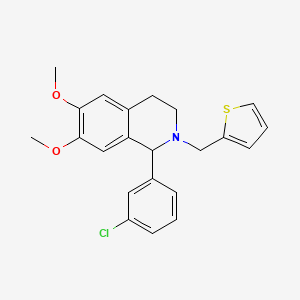
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-tetrazol-5-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5184510.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)
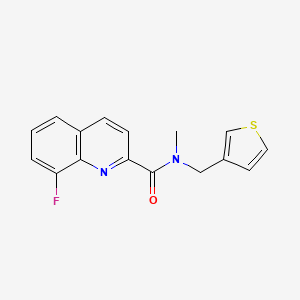

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)

